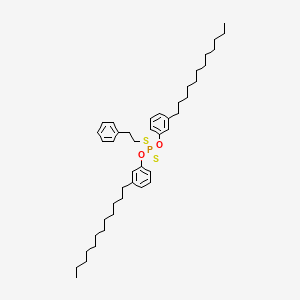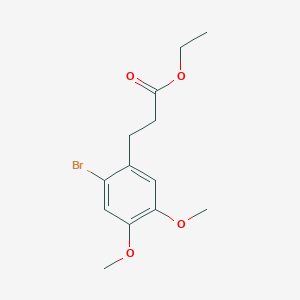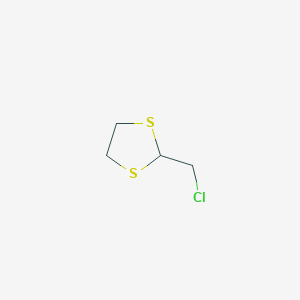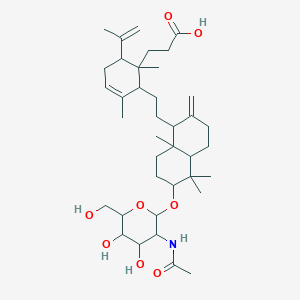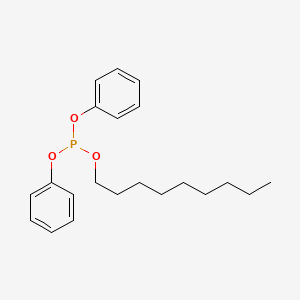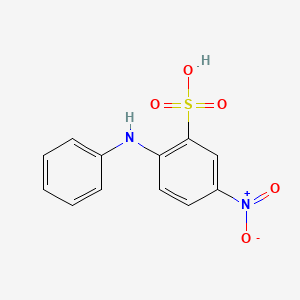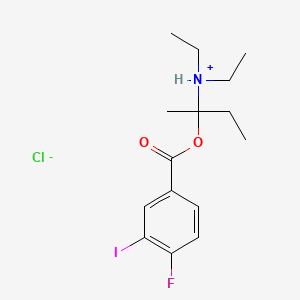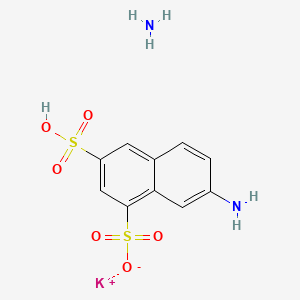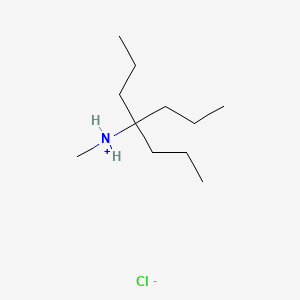
N-Methyl-4-propyl-4-heptanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-propyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a propyl group attached to the heptane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of 4-heptanamine with methyl iodide and propyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-propyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Substituted amines with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-Methyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-N-methyl-4-propyl-4-heptanamine: Similar structure but with an ethyl group instead of a methyl group.
4-Heptanamine, N-methyl-4-propyl-: Similar structure but without the hydrochloride salt form.
Uniqueness
N-Methyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various chemical and industrial applications where solubility and stability are crucial.
Propiedades
Número CAS |
64467-44-3 |
|---|---|
Fórmula molecular |
C11H26ClN |
Peso molecular |
207.78 g/mol |
Nombre IUPAC |
methyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H |
Clave InChI |
YVIKUCATSFJPNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(CCC)[NH2+]C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



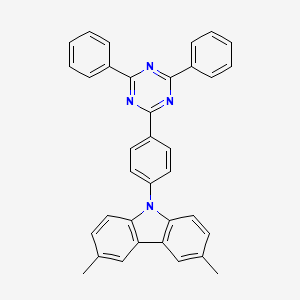
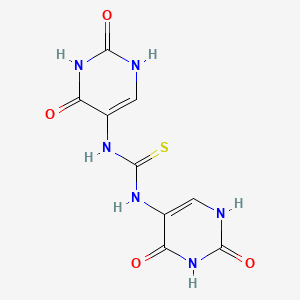
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
